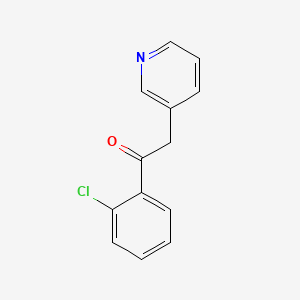![molecular formula C20H20FN5O2S B14258456 {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile CAS No. 332011-96-8](/img/structure/B14258456.png)
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The fluorination of the indazole ring is achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
The piperazine moiety is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with piperazine under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and fluorination steps, as well as the use of automated systems for the introduction of the piperazine and acetonitrile groups. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in the industrial production process.
化学反応の分析
Types of Reactions
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and acetonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols. Substitution reactions could result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}methanol
- {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}ethanol
- {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}propionitrile
Uniqueness
The uniqueness of {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated indazole ring enhances its stability and bioactivity, while the piperazine and acetonitrile moieties provide additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
332011-96-8 |
|---|---|
分子式 |
C20H20FN5O2S |
分子量 |
413.5 g/mol |
IUPAC名 |
2-[4-[6-fluoro-1-(4-methylphenyl)sulfonylindazol-3-yl]piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C20H20FN5O2S/c1-15-2-5-17(6-3-15)29(27,28)26-19-14-16(21)4-7-18(19)20(23-26)25-12-10-24(9-8-22)11-13-25/h2-7,14H,9-13H2,1H3 |
InChIキー |
OWLFTVFOONNRON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCN(CC4)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



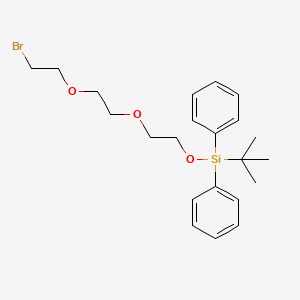
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

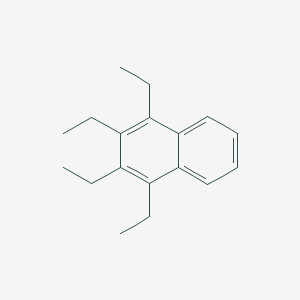
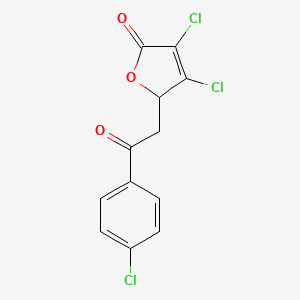

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
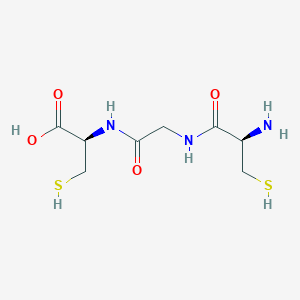
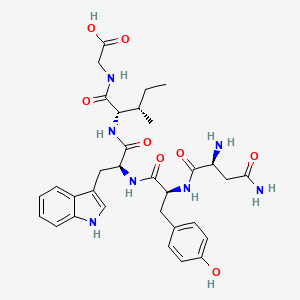
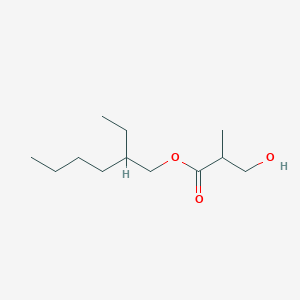
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)

